molecular formula C12H16N2O4 B055372 North-methanocarbathymidine CAS No. 156126-12-4

North-methanocarbathymidine

Cat. No.: B055372
CAS No.: 156126-12-4
M. Wt: 252.27 g/mol
InChI Key: NOWRLNPOENZFHP-ARHDFHRDSA-N
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Preparation Methods

The synthesis of North-methanocarbathymidine involves the incorporation of a pseudosugar with a fixed Northern conformation. The synthetic route typically includes the following steps :

    Formation of the bicyclo[3.1.0]hexane ring system: This is achieved through a series of cyclization reactions.

    Introduction of the hydroxymethyl group: This step involves the selective hydroxylation of the bicyclo[3.1.0]hexane ring.

    Coupling with the pyrimidine base: The final step involves coupling the modified sugar with a pyrimidine base to form this compound.

Chemical Reactions Analysis

North-methanocarbathymidine undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxymethyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

North-methanocarbathymidine is unique due to its fixed Northern conformation and its broad-spectrum antiviral activity. Similar compounds include:

This compound’s uniqueness lies in its conformational rigidity and its ability to inhibit a wide range of viruses, making it a promising candidate for further research and development.

Properties

CAS No.

156126-12-4

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C12H16N2O4/c1-6-4-14(11(18)13-10(6)17)8-2-9(16)12(5-15)3-7(8)12/h4,7-9,15-16H,2-3,5H2,1H3,(H,13,17,18)/t7-,8+,9+,12+/m1/s1

InChI Key

NOWRLNPOENZFHP-ARHDFHRDSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C3(C2C3)CO)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@]3([C@@H]2C3)CO)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C3(C2C3)CO)O

Synonyms

(North)-methanocarbathymidine;  [1S-(1α,2α,4β,5α)]-1-[4-Hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]-5-methyl-2,4(1H,3H)-pyrimidinedione;  1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]-5-methyl-2,4(1H,3H)-Pyrimidinedione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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